N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

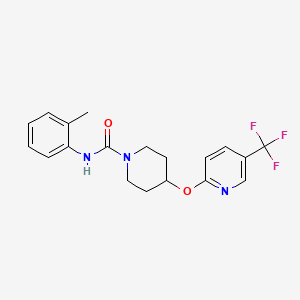

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring:

- A piperidine core substituted at the 4-position with a pyridinyloxy group.

- The pyridine ring is further modified with a trifluoromethyl (CF₃) group at the 5-position.

- The carboxamide nitrogen is attached to an ortho-tolyl (o-tolyl) group (2-methylphenyl).

This structural framework is common in compounds targeting enzymes like fatty acid amide hydrolase (FAAH) or kinase inhibitors, where the CF₃ group enhances metabolic stability and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name |

N-(2-methylphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-16(13)24-18(26)25-10-8-15(9-11-25)27-17-7-6-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFYLTXSAUWICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(Benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

- Structural Difference : The o-tolyl group is replaced with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety.

- Impact: Molecular Weight: 409.4 (vs. ~409–456 for other analogs) . Binding Interactions: The methylenedioxy group could engage in additional π-π stacking or hydrogen bonding with target receptors.

4-((3-Chloropyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

- Structural Difference : The 5-CF₃-pyridinyloxy group is replaced with a 3-chloropyridin-2-yloxy substituent.

- Impact :

Core Modifications and Heterocyclic Additions

N-(3-Pyridazinyl)-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide

- Structural Difference : Incorporates a benzylidene group (CH=) and a pyridazinyl substituent.

- Impact: Molecular Weight: 455.44 . Pharmacokinetics: The pyridazinyl group may alter absorption and distribution due to increased hydrogen-bonding capacity.

N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

- Structural Difference : Replaces the pyridinyloxy group with a benzimidazole ring linked via a methylene bridge.

- Impact: Molecular Weight: 506.5 (as oxalate salt) .

Heterocyclic Replacements and Functional Group Additions

WNK463 (N-tert-Butyl-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide)

- Structural Difference : Incorporates an imidazole-oxadiazole hybrid substituent.

- Impact :

ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-imidazo[2,1-b]thiazole-5-carboxamide)

- Structural Difference : Replaces piperidine with piperazine and adds an imidazothiazole group.

- Impact :

Key Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- CF₃ vs. Cl Substitutions : The 5-CF₃ group in the target compound likely enhances metabolic stability and target affinity compared to 3-Cl analogs, though chlorine may reduce molecular weight for improved bioavailability .

- Heterocyclic Additions : Compounds like WNK463 and ND-11543 demonstrate that hybrid heterocycles (e.g., oxadiazole, imidazothiazole) can fine-tune selectivity and potency .

- Conformational Effects : Rigid analogs with benzylidene or benzimidazole groups (e.g., ) may exhibit higher target engagement due to restricted rotation.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

Piperidine core functionalization : Introduce the pyridinyloxy group via nucleophilic aromatic substitution (e.g., reacting 2-chloro-5-trifluoromethylpyridine with 4-hydroxypiperidine under basic conditions).

Carboxamide formation : React the intermediate with o-tolyl isocyanate or via coupling agents like HATU/DIPEA to form the carboxamide bond.

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol to achieve ≥98% purity (HPLC). Monitor intermediates via -NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyridinyloxy and carboxamide groups via - and -NMR. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine CH groups (δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] expected for CHFNO).

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., piperidine chair conformation) using single-crystal diffraction .

Q. How can preliminary biological activity be assessed for this compound?

- Methodological Answer :

- In vitro enzyme assays : Screen against serine hydrolases (e.g., FAAH) using fluorogenic substrates. For example, measure IC values in human recombinant FAAH assays with PF-3845 as a positive control .

- Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) and evaluate target engagement via Western blotting (e.g., downstream cannabinoid receptor modulation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported inhibitory potencies across different assay systems?

- Methodological Answer :

- Assay standardization : Compare activity under identical conditions (e.g., pH 7.4, 37°C, 1% DMSO).

- Orthogonal validation : Use thermal shift assays (TSA) to confirm direct target binding versus off-target effects.

- Species-specific differences : Test cross-reactivity with rodent versus human enzyme isoforms (e.g., FAAH-1 vs. FAAH-2) .

Q. How can computational modeling guide SAR studies for improving metabolic stability?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in FAAH’s catalytic triad (Ser241-Ser217-Lys142). Prioritize substituents enhancing hydrophobic interactions (e.g., trifluoromethyl groups).

- MD simulations : Perform 100-ns simulations (AMBER force field) to assess compound flexibility and solvent accessibility of labile groups (e.g., carboxamide).

- ADMET prediction : Calculate logP (AlogPS) and CYP450 inhibition (SwissADME) to optimize metabolic stability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent models : Administer compound (10 mg/kg, i.p.) in CFA-induced inflammatory pain models. Collect plasma samples at 0.5–24 h post-dose for LC-MS/MS analysis (C, t).

- Tissue distribution : Quantify brain-to-plasma ratio to assess CNS penetration (critical for neuropathic pain targets).

- Mechanistic studies : Use CB1/CB2 knockout mice to confirm target specificity .

Q. How can crystallographic data inform the design of enantiomerically pure analogs?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol).

- X-ray analysis : Compare crystal structures of (R)- and (S)-enantiomers to identify steric clashes or hydrogen-bonding differences in the active site.

- Activity correlation : Test enantiomers in FAAH inhibition assays; prioritize configurations with >10-fold potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.